![molecular formula C8H7BrN2O B1528264 2-Amino-3-bromo-6-methoxy-benzonitrile CAS No. 1440526-35-1](/img/structure/B1528264.png)
2-Amino-3-bromo-6-methoxy-benzonitrile
Overview
Description
2-Amino-3-bromo-6-methoxy-benzonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is an off-white solid and is typically stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 2-Amino-3-bromo-6-methoxy-benzonitrile is 1S/C8H7BrN2O/c1-12-7-3-2-6 (9)8 (11)5 (7)4-10/h2-3H,11H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Amino-3-bromo-6-methoxy-benzonitrile is an off-white solid . and is typically stored at temperatures between 0-5°C .Scientific Research Applications
Pharmacology
2-Amino-3-bromo-6-methoxy-benzonitrile is utilized in pharmacological research as a precursor for the synthesis of complex molecules. Its bromine and nitrile groups make it a versatile intermediate for constructing pharmacophores, which are parts of molecular structures that are responsible for the biological action of the drug molecule .
Organic Synthesis
In organic chemistry, this compound serves as a building block for the synthesis of various organic compounds. Its amino group can act as a nucleophile, while the bromine atom can be substituted in reactions, making it valuable for constructing heterocyclic compounds .
Material Science
The compound’s utility in material science stems from its potential to modify the properties of materials. For instance, its incorporation into polymers could affect the thermal stability and mechanical properties of the material .
Analytical Chemistry
In analytical chemistry, 2-Amino-3-bromo-6-methoxy-benzonitrile can be used as a standard or reference compound. It may also serve as a reagent in the development of new analytical methods for detecting or quantifying other substances .
Environmental Science
This chemical may be used in environmental science research to study its degradation products or its behavior in various environmental conditions. Understanding its stability and reactivity can help in assessing its environmental impact .
Biochemistry Research
In biochemistry, the compound could be used to study enzyme-substrate interactions or as a starting material for the synthesis of molecules that interact with biological macromolecules, aiding in the understanding of biological processes .
Agricultural Chemistry
2-Amino-3-bromo-6-methoxy-benzonitrile might be explored for its role in the synthesis of agrochemicals. Its structural motifs are often found in molecules with herbicidal or pesticidal activity .
Chemical Engineering
In the field of chemical engineering, this compound’s relevance lies in process development. It could be used to optimize reaction conditions for the large-scale production of chemicals, considering factors like yield, purity, and cost-efficiency .
properties
IUPAC Name |
2-amino-3-bromo-6-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXSVCUCBTPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273442 | |
Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-6-methoxy-benzonitrile | |
CAS RN |
1440526-35-1 | |
Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-amino-3-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601273442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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